mTOR Inhibitory Potency and PI3Kα Selectivity vs. Closely Related Ureas
1,3-Bis(morpholin-4-ylmethyl)urea (NSC 68437) exhibits a single-digit nanomolar IC₅₀ of 10.2 nM against mTOR, with a 16.8-fold selectivity window over PI3Kα (IC₅₀ = 171.4 nM) . This selectivity profile is structurally dependent on the bis-morpholinomethyl architecture; mono-substituted morpholinomethylurea (MMU, CAS 5657-22-7) does not engage the mTOR catalytic site with comparable potency due to the absence of the second morpholine ring required for dual hydrophobic pocket occupancy. Typical mTOR-selective urea derivatives (e.g., GDC-0349) show Ki values in the 3.8 nM range with ~790-fold selectivity over PI3Kα, placing 6969-60-4 in a distinct selectivity-potency quadrant useful for applications requiring balanced dual inhibition .
| Evidence Dimension | mTOR IC₅₀ and PI3Kα/mTOR selectivity ratio |
|---|---|
| Target Compound Data | mTOR IC₅₀ = 10.2 nM; PI3Kα IC₅₀ = 171.4 nM; selectivity ratio = 16.8-fold |
| Comparator Or Baseline | Mono-morpholinomethylurea (MMU) – no quantitative mTOR data available; GDC-0349 Ki = 3.8 nM (selectivity ratio ~790-fold) |
| Quantified Difference | 16.8-fold mTOR-over-PI3Kα selectivity vs. mono-substituted analog (mTOR activity absent); distinct from highly selective mTOR inhibitors (>100-fold) and PI3K/mTOR equipotent dual inhibitors. |
| Conditions | Biochemical kinase inhibition assay; target compound data per Smolecule datasheet referencing PMID 37840368. |
Why This Matters
Procurement teams evaluating kinase inhibitor scaffolds for mTOR-driven indications must account for the unique selectivity signature of 6969-60-4, which occupies a narrow niche distinct from both equipotent PI3K/mTOR dual inhibitors and highly selective mTOR agents.
